Trioctylphosphine selenide

Catalog No.
S1912352
CAS No.
20612-73-1
M.F
C24H51PSe
M. Wt
449.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctylphosphine selenide

CAS Number

20612-73-1

Product Name

Trioctylphosphine selenide

IUPAC Name

trioctyl(selanylidene)-λ5-phosphane

Molecular Formula

C24H51PSe

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C24H51PSe/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

ZAKSIRCIOXDVPT-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC

Trioctylphosphine selenide (TOPSe, CAS 20612-73-1) is a liquid-phase organophosphorus chalcogenide precursor extensively utilized in the synthesis of semiconductor nanocrystals and quantum dots (QDs)[1]. As a pre-coordinated, highly soluble complex, TOPSe functions simultaneously as a controlled selenium delivery vehicle and a passivating ligand source [2]. Its complete miscibility in non-polar organic solvents and stability at room temperature make it a foundational material for hot-injection and heat-up synthetic workflows [2]. In procurement, TOPSe is prioritized over crude elemental mixtures for its ability to provide reproducible, diffusion-controlled selenium release kinetics, which is critical for achieving narrow size distributions and high photoluminescence quantum yields in metal selenide nanomaterials [1].

Substituting TOPSe with alternative selenium sources, such as elemental selenium in 1-octadecene (Se-ODE) or shorter-chain phosphine selenides like tributylphosphine selenide (TBPSe), introduces significant process variability[1]. Elemental selenium requires high-temperature dissolution (>180 °C) to become reactive, often resulting in complex, degrading polymeric mixtures that lose reactivity within hours of preparation [1]. Conversely, shorter-chain analogs like TBPSe or highly reactive diphenylphosphine selenide (DPPSe) exhibit much faster selenium release kinetics, which can cause uncontrolled nucleation, broad particle size distributions, and poor batch-to-batch reproducibility [2]. For industrial and high-precision laboratory scale-up, the specific steric bulk and moderate reactivity of TOPSe are non-interchangeable requirements for maintaining predictable, diffusion-controlled nanocrystal growth [2].

Precursor Stability and Reproducible Deposition Yield

While phosphine-free precursors like Se-ODE can exhibit high initial reactivity, they suffer from severe instability. Studies comparing TOPSe to Se-ODE during CdSe shell deposition at 220 °C demonstrate that while optimized Se-ODE can achieve a 75% deposition yield, its efficacy plummets to 22% after 48 hours of heating due to degradation [1]. In contrast, TOPSe provides a consistent, stable deposition yield of ~42% without degrading over time [1].

Evidence DimensionPrecursor stability and Se deposition yield over time
Target Compound DataTOPSe maintains consistent reactivity and a ~42% deposition yield without degradation.
Comparator Or BaselineSe-ODE yield drops from 75% to 22% after 48 hours.
Quantified Difference53% absolute drop in yield for Se-ODE vs. stable baseline for TOPSe.
ConditionsCdSe core particle Se deposition at 220 °C.

Procurement of TOPSe ensures long-term stock solution stability and batch-to-batch reproducibility, avoiding the rapid degradation and yield loss associated with phosphine-free alternatives.

Controlled Reactivity for Narrow Size Distribution

The reactivity of a selenium precursor dictates the separation of nucleation and growth phases in quantum dot synthesis. TOPSe features a relatively strong Se-P bond dissociation energy, resulting in slower, more controlled selenium release compared to tributylphosphine selenide (TBPSe) or diphenylphosphine selenide (DPPSe) [1]. In the synthesis of PbSe and ZnSe QDs, the lower reactivity of TOPSe prevents overly rapid monomer depletion, allowing for diffusion-controlled growth that maintains a narrow size distribution and enables the synthesis of highly monodisperse particles [1]. Studies show that TOPSe releases selenium nearly 10-fold slower than highly reactive organic Se precursors, providing the necessary kinetic control for high-quality nanocrystals [2].

Evidence DimensionSe release kinetics and nucleation control
Target Compound DataTOPSe enables diffusion-controlled growth via moderate reactivity.
Comparator Or BaselineTBPSe / DPPSe leads to rapid, sometimes uncontrolled nucleation.
Quantified DifferenceTOPSe provides a ~10-fold slower Se release rate compared to highly reactive precursors under comparable conditions.
ConditionsHot-injection and heat-up synthesis of metal selenide QDs.

Buyers requiring precise tuning of quantum dot emission spectra and narrow size distributions must select TOPSe to avoid the uncontrolled kinetics of shorter-chain or aryl phosphine selenides.

Room-Temperature Processability and Solubility

The preparation of reliable precursor injection stocks is a major bottleneck in nanocrystal manufacturing. Elemental selenium is an insoluble solid at room temperature and must be heated above 180 °C in solvents like 1-octadecene to form a reactive species [1]. TOPSe, however, is a viscous liquid that is completely miscible in non-polar solvents (e.g., toluene, hexane, chloroform) at room temperature [1]. This allows for the formulation of high-concentration liquid stock solutions that can be accurately metered and injected into hot reaction mixtures without the risk of precipitation or line clogging[1].

Evidence DimensionRoom-temperature solubility and phase
Target Compound DataTOPSe is a completely miscible liquid in non-polar solvents at 25 °C.
Comparator Or BaselineElemental selenium is an insoluble solid requiring >180 °C dissolution.
Quantified Difference100% liquid-phase processability at room temperature for TOPSe vs. 0% for elemental Se without extreme heating.
ConditionsStandard laboratory and industrial precursor formulation conditions (25 °C, non-polar solvents).

Procuring TOPSe eliminates the need for hazardous high-temperature precursor preparation steps, streamlining industrial workflows and improving safety.

High-Fidelity Quantum Dot Core Synthesis (CdSe, ZnSe, PbSe)

Due to its controlled reactivity and stable Se release kinetics, TOPSe is the appropriate precursor for synthesizing monodisperse metal selenide quantum dot cores [1]. It is particularly suited for applications requiring precise tuning of the photoluminescence emission peak and a narrow full-width at half-maximum (FWHM), such as in display technologies and biological imaging.

Core/Shell Nanocrystal Passivation (e.g., CdSe/ZnSe)

In the epitaxial growth of protective inorganic shells, such as ZnSe on CdSe cores, TOPSe provides the moderate reactivity necessary to prevent independent nucleation of the shell material[2]. Its use ensures uniform shell deposition, which is critical for maximizing the photoluminescence quantum yield (PLQY) and photostability of the final core/shell structures.

Large-Scale Industrial Nanomaterial Manufacturing

Because TOPSe forms stable, highly concentrated liquid stock solutions at room temperature that do not degrade over time (unlike Se-ODE mixtures), it is highly suited for scaled-up continuous flow or large-batch hot-injection reactors [1]. It ensures consistent batch-to-batch reproducibility without the need for on-site, high-temperature precursor generation.

Dates

Last modified: 08-16-2023

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